molecular formula C10H9ClO2 B12928330 2-Chloro-4-methylcinnamic acid

2-Chloro-4-methylcinnamic acid

Cat. No.: B12928330
M. Wt: 196.63 g/mol
InChI Key: MSORYYSTSWQHED-SNAWJCMRSA-N
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Description

3-(2-Chloro-4-methylphenyl)acrylic acid is an organic compound with the molecular formula C10H9ClO2 It is a derivative of acrylic acid, where the hydrogen atom on the vinyl group is substituted by a 2-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-methylphenyl)acrylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted acrylic acids.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chloro-4-methylphenyl)acrylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-methylphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-4-methylphenyl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-methylphenyl)acrylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary depending on the specific context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)acrylic acid: Similar structure but with the chloro group in a different position.

    3-(2-Chloro-4-methylphenyl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.

Uniqueness

3-(2-Chloro-4-methylphenyl)acrylic acid is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(E)-3-(2-chloro-4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9ClO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+

InChI Key

MSORYYSTSWQHED-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)O)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)O)Cl

Origin of Product

United States

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